

Physicochemical properties of 5-(Bromomethyl)benzo[d]oxazole

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Compound of Interest

Compound Name: 5-(Bromomethyl)benzo[d]oxazole

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An In-depth Technical Guide to 5-(Bromomethyl)benzo[d]oxazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **5-(Bromomethyl)benzo[d]oxazole**, a key heterocyclic building block in medicinal chemistry and organic synthesis. It details the compound's physicochemical properties, reactivity, and applications, with a focus on its utility in drug discovery and development.

Core Compound Data and Physicochemical Properties

5-(Bromomethyl)benzo[d]oxazole is a substituted aromatic compound featuring a fused benzene and oxazole ring system. The presence of a reactive bromomethyl group makes it a valuable intermediate for introducing the benzoxazole moiety into more complex molecular architectures.^{[1][2]} The benzoxazole core is a "privileged structure" in drug discovery, appearing in numerous compounds with a wide range of biological activities, including antifungal, antioxidant, antitumoral, and antiparasitic properties.^{[1][3]}

Chemical Identifiers

Identifier	Value
CAS Number	181038-98-2 [4] [5] [6]
Molecular Formula	C ₈ H ₆ BrNO [4] [5] [7]
Synonyms	5-Bromomethyl-benzoxazole, 5-(bromomethyl)-1,3-benzoxazole [5] [8]
Canonical SMILES	C1=CC2=C(C=C1CBr)N=CO2 [6]
InChI	InChI=1S/C8H6BrNO/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4H2 [8]

Physicochemical Data

The following table summarizes the key physicochemical properties of **5-(Bromomethyl)benzo[d]oxazole**. Note that some values are predicted based on computational models.

Property	Value	Source
Molecular Weight	212.04 g/mol	[4] [5] [6]
Boiling Point	279.5 ± 15.0 °C (Predicted)	[4] [5]
Density	1.642 ± 0.06 g/cm ³ (Predicted)	[4] [5]
pKa	0.29 ± 0.10 (Predicted)	[5]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C.	[4] [5] [6]

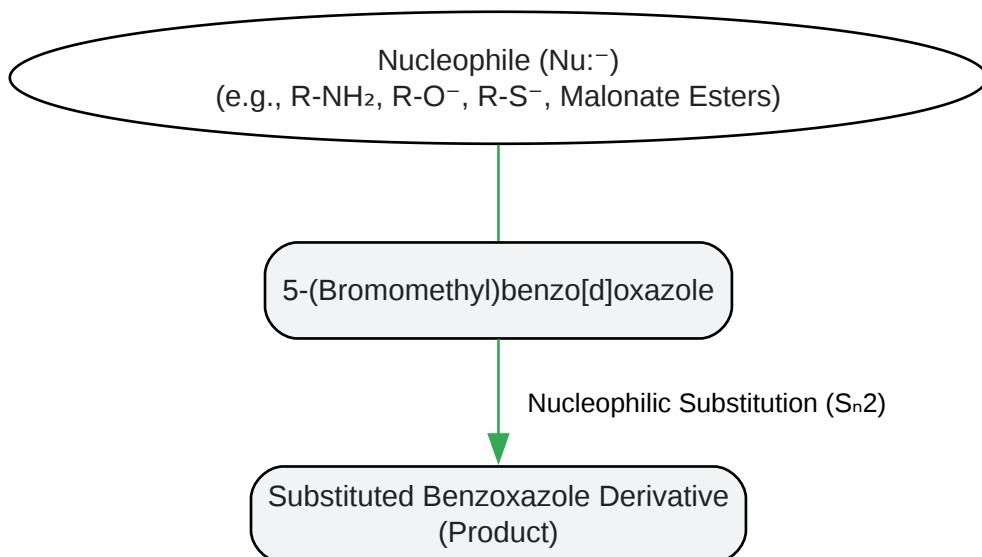
Spectral Data

Detailed spectral data, including ¹H NMR, ¹³C NMR, HPLC, and LC-MS, are typically available from commercial suppliers upon request.[\[6\]](#)[\[7\]](#) This data is crucial for structure confirmation and purity assessment.

Reactivity and Synthetic Utility

The synthetic value of **5-(Bromomethyl)benzo[d]oxazole** is primarily derived from the reactivity of the bromomethyl group.^[9] This group is an excellent electrophile, making the compound susceptible to nucleophilic substitution reactions.

The bromide ion is a good leaving group, which facilitates the displacement by a wide range of nucleophiles.^[10] This reactivity allows for the facile C-alkylation of stabilized carbanions (e.g., from malonates), amines, alkoxides, and thiols, leading to the formation of diverse derivatives.^{[9][11]}



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Caption: General workflow for the reactivity of **5-(Bromomethyl)benzo[d]oxazole**.

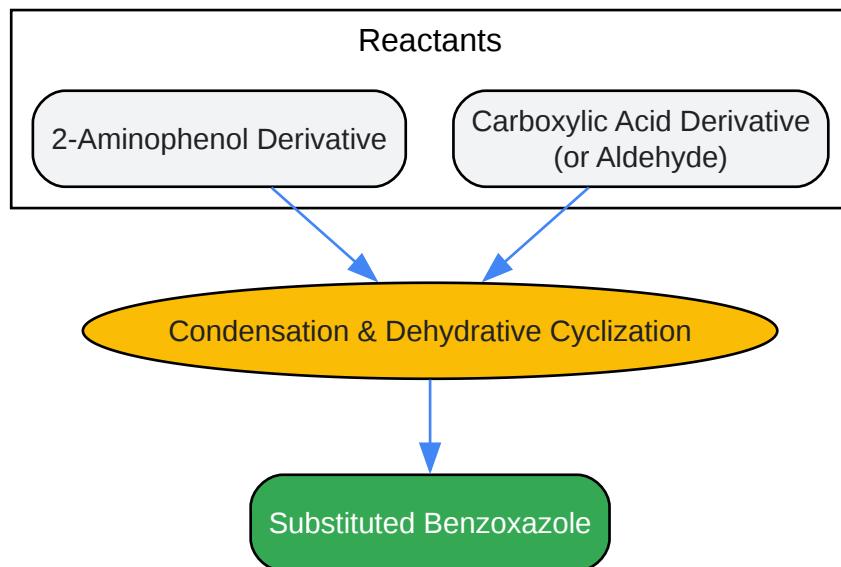
This versatile reactivity makes it an essential building block for constructing more complex molecules, particularly in the synthesis of potential pharmaceutical agents.^{[9][12]}

Experimental Protocols

While specific, peer-reviewed synthesis protocols for **5-(Bromomethyl)benzo[d]oxazole** are not readily available in the provided search results, general methods for benzoxazole synthesis and subsequent reactions can be described.

General Synthesis of the Benzoxazole Core

The benzoxazole scaffold is typically synthesized via the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative. Alternative methods involve the reaction with aldehydes followed by oxidative cyclization.[13][14]



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Caption: Generalized synthetic pathway for the benzoxazole core structure.

General Protocol for Nucleophilic Substitution

The following is a generalized protocol for reacting **5-(Bromomethyl)benzo[d]oxazole** with a generic nucleophile, such as a primary amine.

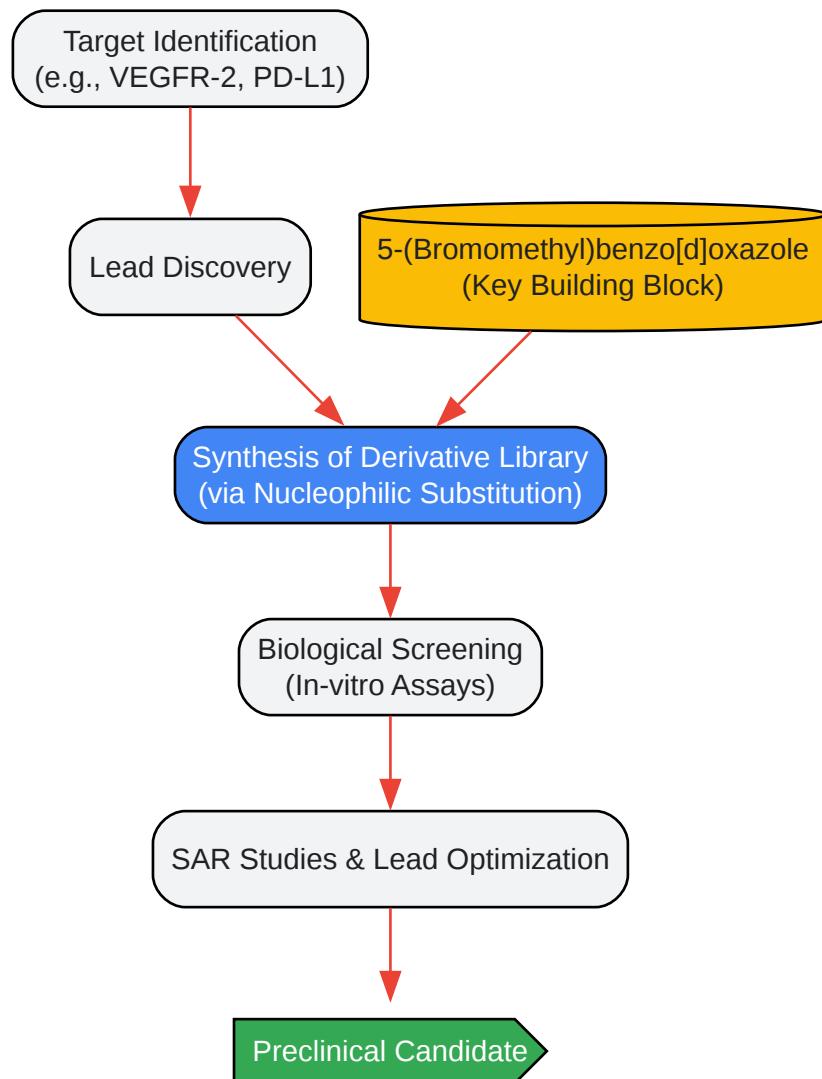
- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve **5-(Bromomethyl)benzo[d]oxazole** (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile or THF).
- **Addition of Reagents:** Add the primary amine nucleophile (1.1 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5 equivalents) to the solution.
- **Reaction Conditions:** Stir the reaction mixture at an appropriate temperature (ranging from room temperature to gentle heating, e.g., 50°C) for a period of 2 to 12 hours.[10]

- Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, quench the reaction (e.g., with water) and extract the product into a suitable organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na_2SO_4), and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel to yield the desired N-substituted derivative.[10]

Applications in Drug Development

The benzoxazole moiety is a cornerstone in medicinal chemistry, with derivatives showing promise as inhibitors for various biological targets.[3][15] Recent research has highlighted benzoxazole derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for anti-angiogenic cancer therapy and as dual inhibitors targeting the PD-1/PD-L1 and VISTA immune checkpoint pathways.[15][16]

5-(Bromomethyl)benzo[d]oxazole serves as a critical starting material in the workflow for discovering such novel therapeutic agents. Its defined reactive site allows for the systematic synthesis of a library of derivatives, which can then be screened for biological activity against a specific target.



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